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Compound of Interest

Compound Name: (+-)-Methionine

Cat. No.: B7763240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the chemical synthesis of

racemic methionine and its derivatives. (+-)-Methionine serves as a versatile precursor for a

variety of molecules with applications in research, drug development, and materials science.

This document outlines key synthetic methodologies, including the industrial production of DL-

methionine, a laboratory-scale synthesis, and the preparation of N-acyl and heterocyclic

derivatives.

Synthesis of (+-)-Methionine (DL-Methionine)
Two common methods for the synthesis of racemic methionine are the industrial-scale

hydantoin-based process and a laboratory-scale synthesis via diethyl phthalimidomalonate.

Industrial Synthesis via 5-(2-(Methylthio)ethyl)hydantoin
The industrial production of DL-methionine is a multi-step process that begins with the reaction

of acrolein, methyl mercaptan, and hydrogen cyanide to form 3-(methylthio)propionaldehyde,

which then reacts to form the hydantoin intermediate. This intermediate is subsequently

hydrolyzed to yield DL-methionine.

Experimental Workflow: Industrial Synthesis of DL-Methionine
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Caption: Workflow for the industrial synthesis of DL-methionine.
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Experimental Protocol: Synthesis of 5-(2-(methylthio)ethyl)hydantoin and Hydrolysis to DL-

Methionine

Materials:

Acrolein

Methyl mercaptan

Ammonium carbonate

Hydrogen cyanide

Methanol

Sodium hydroxide (NaOH) solution (50%)

Hydrochloric acid (HCl) (45%)

Procedure:

Hydantoin Formation: In a suitable reactor, charge acrolein (300 kg), ammonium carbonate

(1000 kg), hydrogen cyanide (150 kg), methanol (40 kg), and methyl mercaptan (190 kg).[1]

[2]

Heat the mixture to 80°C and maintain this temperature for 90 minutes to facilitate the

formation of 5-(2-(methylthio)ethyl)hydantoin.[1][2]

Hydrolysis: Transfer the hot reaction mixture to a second reactor and add a 50% sodium

hydroxide solution (600 kg).[2]

Heat the resulting mixture to 90°C and maintain for 90 minutes. This reaction is exothermic,

and cooling may be required to maintain the temperature. Some process variations may

carry out the hydrolysis at higher temperatures (e.g., 160°C) for a similar duration.

Neutralization and Isolation: Cool the reaction mixture and transfer it to a third reactor.
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Add a 45% aqueous solution of hydrochloric acid (400 kg) to reduce the pH to approximately

2.3, leading to the precipitation of DL-methionine.

Maintain the mixture at 80°C for 60 minutes.

Cool the mixture and isolate the precipitated DL-methionine by filtration.

Wash the product with water and dry to obtain solid DL-methionine.

Quantitative Data: Industrial Synthesis of DL-Methionine
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Parameter Value Reference

Hydantoin Formation

Acrolein 300 kg

Ammonium Carbonate 1000 kg

Hydrogen Cyanide 150 kg

Methyl Mercaptan 190 kg

Methanol 40 kg

Reaction Temperature 80°C

Reaction Time 90 min

Hydrolysis

50% NaOH Solution 600 kg

Reaction Temperature 90°C

Reaction Time 90 min

Neutralization

45% HCl Solution 400 kg

pH ~2.3

Reaction Temperature 80°C

Reaction Time 60 min

Overall Conversion

Hydantoin Formation 95%

DL-Methionine Formation 95%

Laboratory Synthesis via Diethyl Phthalimidomalonate
A classic laboratory-scale synthesis of DL-methionine involves the alkylation of diethyl sodium

phthalimidomalonate with β-chloroethyl methyl sulfide, followed by hydrolysis and
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decarboxylation.

Experimental Protocol: Synthesis of DL-Methionine from Diethyl Phthalimidomalonate

Materials:

Ethyl sodium phthalimidomalonate

β-chloroethyl methyl sulfide

95% Ethanol

5N Sodium hydroxide (NaOH)

Concentrated hydrochloric acid (HCl)

Pyridine

Absolute ethanol

Absolute ether

Procedure:

Alkylation: In a three-necked flask, heat a mixture of ethyl sodium phthalimidomalonate (85

g, 0.26 mole) and β-chloroethyl methyl sulfide (43 g, 0.39 mole) in an oil bath at 160-165°C

for 1.5-2 hours, until the mixture is no longer alkaline.

Distill off the excess chloroethyl methyl sulfide under reduced pressure.

Treat the residual oil with warm water (150 cc) and chill the mixture to obtain crude ethyl 1-

methylthiol-3-phthalimidopropane-3,3-dicarboxylate. Recrystallize from 95% ethanol to yield

a pure product (75-79 g, 76-80% yield) with a melting point of 66-67°C.

Hydrolysis and Decarboxylation: Heat a solution of the ester (25 g, 0.066 mole) in 95%

alcohol (30 cc) with 5N sodium hydroxide (70 cc) on a steam bath for about 2 hours, until a

sample gives a clear solution on dilution with water.
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Chill the solution to 0°C and cautiously neutralize with 0.2N HCl, followed by the slow

addition of 5N HCl (75 cc) while maintaining the temperature at 0°C.

Complete the precipitation of 1-methylthiol-3-phthalamidopropane-3,3-dicarboxylic acid by

the slow addition of concentrated HCl (60 cc). Filter the colorless crystals.

Final Hydrolysis and Isolation: Heat a suspension of the dicarboxylic acid (21.5 g, 0.063

mole) in hot water (350 cc) on a steam bath and add concentrated HCl (40 cc).

After 1.5 hours of heating, add more concentrated HCl (200 cc) and continue heating for

another 45 minutes.

Cool the solution to precipitate phthalic acid, which is then filtered off.

Evaporate the combined filtrate and washings to dryness under reduced pressure.

Dissolve the residue in hot water (50 cc), treat with pyridine (18 cc), and pour into hot

absolute alcohol (150 cc) to crystallize the methionine.

Filter, wash with alcohol, and dry the product. An additional crop can be obtained from the

mother liquor. The total yield of nearly pure methionine is 7.9–8.0 g (84–85%).

Quantitative Data: Laboratory Synthesis of DL-Methionine
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Step Reactants Product Yield
Melting
Point

Reference

Alkylation

Ethyl sodium

phthalimidom

alonate (85

g), β-

chloroethyl

methyl sulfide

(43 g)

Ethyl 1-

methylthiol-3-

phthalimidopr

opane-3,3-

dicarboxylate

76-80% 66-67°C

Hydrolysis &

Isolation

1-Methylthiol-

3-

phthalamidop

ropane-3,3-

dicarboxylic

acid (21.5 g)

DL-

Methionine
84-85% 279-280°C

Synthesis of Methionine Derivatives
(+/-)-Methionine is a valuable starting material for the synthesis of various derivatives, including

N-acyl compounds and heterocyclic structures, which are of interest in drug discovery and

development.

N-Acetylation of (+-)-Methionine
N-acetyl-DL-methionine is a common derivative used in various applications, including as a

precursor in enzymatic resolutions to obtain enantiomerically pure L-methionine.

Experimental Protocol: N-Acetylation of DL-Methionine

Materials:

DL-Methionine

Acetic anhydride

Sodium hydroxide (NaOH)
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Acetic acid

Procedure:

Mix commercially available DL-methionine with NaOH and acetic anhydride in a mass ratio

of 1:0.5:0.5.

Conduct the acetylation reaction at 40°C to obtain N-acetyl-DL-methionine.

The product can be isolated and purified by standard techniques such as crystallization.

Quantitative Data: N-Acetylation of DL-Methionine

Parameter Value

DL-Methionine:NaOH:Acetic Anhydride (mass

ratio)
1:0.5:0.5

Reaction Temperature 40°C

Synthesis of 1,3,4-Oxadiazole Derivatives from L-
Methionine
Methionine can be converted into its corresponding hydrazide, which can then be cyclized to

form 1,3,4-oxadiazole derivatives. These heterocyclic compounds are known to exhibit a range

of biological activities.

Experimental Workflow: Synthesis of 1,3,4-Oxadiazole from Methionine
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Caption: General workflow for the synthesis of a 1,3,4-oxadiazole derivative from methionine.
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Experimental Protocol: Synthesis of 5-(1-amino-3-(methylthio)propyl)-1,3,4-oxadiazole-2-thiol

Materials:

L-Methionine

Thionyl chloride (SOCl₂)

Absolute ethanol

Hydrazine hydrate

Carbon disulfide (CS₂)

Potassium hydroxide (KOH)

Hydrochloric acid (HCl)

Procedure:

Synthesis of L-Methionine Ethyl Ester: To a cooled (0°C) suspension of L-methionine (10 g,

0.067 mol) in absolute ethanol (100 mL), add thionyl chloride (5.8 mL, 0.08 mol) dropwise

with stirring. Allow the reaction mixture to warm to room temperature and then reflux for 2

hours. Remove the solvent under reduced pressure to obtain L-methionine ethyl ester

hydrochloride as a white solid.

Synthesis of L-Methionine Hydrazide: Dissolve the L-methionine ethyl ester hydrochloride in

ethanol (100 mL) and add hydrazine hydrate (6.5 mL, 0.134 mol). Reflux the mixture for 4

hours. Cool the reaction mixture and remove the solvent under reduced pressure. The

resulting residue is L-methionine hydrazide.

Synthesis of 5-(1-amino-3-(methylthio)propyl)-1,3,4-oxadiazole-2-thiol: Dissolve L-

methionine hydrazide (0.05 mol) in a solution of potassium hydroxide (3.3 g, 0.06 mol) in

ethanol (100 mL). Add carbon disulfide (3.6 mL, 0.06 mol) dropwise while cooling in an ice

bath. Stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with

dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and

recrystallize from ethanol to obtain the desired 1,3,4-oxadiazole derivative.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7763240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data: Synthesis of a 1,3,4-Oxadiazole Derivative

Step Key Reagents Product Typical Yield

Esterification
L-Methionine, Thionyl

chloride, Ethanol

L-Methionine Ethyl

Ester Hydrochloride
>90%

Hydrazinolysis

L-Methionine Ethyl

Ester, Hydrazine

Hydrate

L-Methionine

Hydrazide
~80-90%

Cyclization

L-Methionine

Hydrazide, Carbon

Disulfide, KOH

5-(1-amino-3-

(methylthio)propyl)-1,3

,4-oxadiazole-2-thiol

~60-70%

Biological Relevance and Signaling Pathways
Methionine is an essential amino acid and a crucial component of proteins. Its metabolic

derivative, S-adenosylmethionine (SAM), is a universal methyl group donor involved in

numerous biological pathways, including DNA methylation, histone modification, and the

synthesis of phospholipids, neurotransmitters, and other essential molecules. Understanding

these pathways is critical for drug development, as their dysregulation is implicated in various

diseases, including cancer and neurological disorders.

Signaling Pathway: S-Adenosylmethionine (SAM) Cycle
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Caption: The S-Adenosylmethionine (SAM) cycle and its connection to the transsulfuration

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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